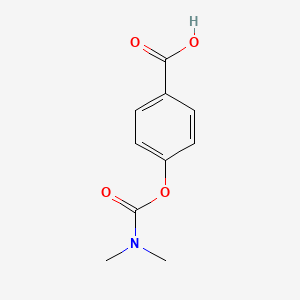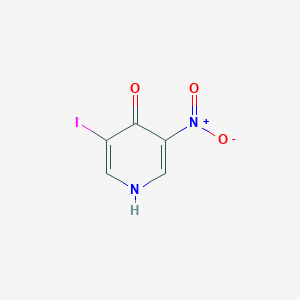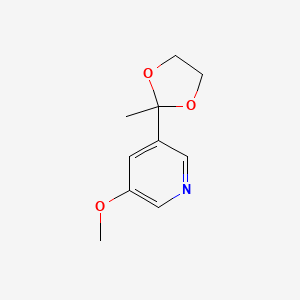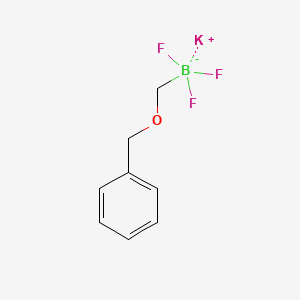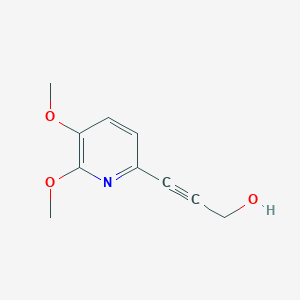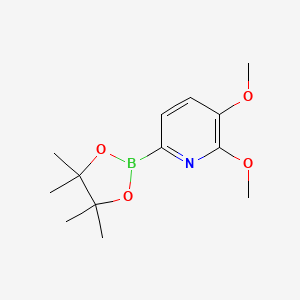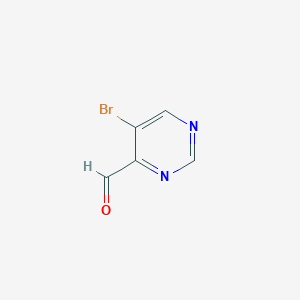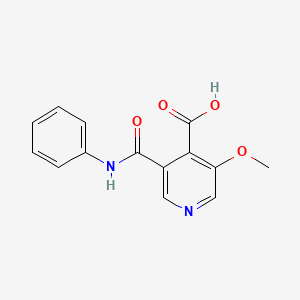
((S)-2,2,2-Trifluoro-1-methylethyl)benzene
Overview
Description
((S)-2,2,2-Trifluoro-1-methylethyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons. It features a benzene ring substituted with a trifluoromethyl group and a chiral center, making it an interesting subject for stereochemical studies. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing ((S)-2,2,2-Trifluoro-1-methylethyl)benzene is through Friedel-Crafts alkylation. This involves the reaction of benzene with a trifluoromethyl-substituted alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process is optimized to minimize by-products and maximize yield, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ((S)-2,2,2-Trifluoro-1-methylethyl)benzene can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding cyclohexane derivative.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Halogens (Cl2, Br2) in the presence of iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3).
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Nitration: Nitro-((S)-2,2,2-Trifluoro-1-methylethyl)benzene.
Halogenation: Halogenated this compound.
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Cyclohexyl derivative of this compound.
Scientific Research Applications
Chemistry: ((S)-2,2,2-Trifluoro-1-methylethyl)benzene is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Biology: In biological research, the compound is used to study the effects of fluorinated aromatic compounds on enzyme activity and protein-ligand interactions. Its chiral nature makes it valuable for stereochemical investigations .
Medicine: The compound’s derivatives are explored for their potential as anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of therapeutic molecules .
Industry: this compound is employed in the production of specialty chemicals, including advanced materials and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of ((S)-2,2,2-Trifluoro-1-methylethyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong dipole interactions and hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Methylbenzene (Toluene): Unlike ((S)-2,2,2-Trifluoro-1-methylethyl)benzene, toluene lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Ethylbenzene: Similar to toluene, ethylbenzene does not have the trifluoromethyl group, making it less stable and less reactive in certain reactions.
Chlorobenzene: Chlorobenzene contains a chlorine substituent instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These characteristics make it a valuable compound in various scientific and industrial fields .
Properties
IUPAC Name |
[(2S)-1,1,1-trifluoropropan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXDDCJRHYYKF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




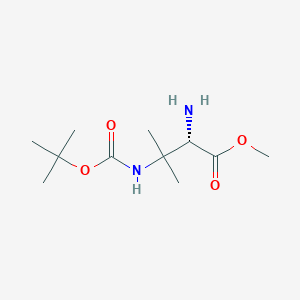

![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)
